N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
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Description
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C19H16Cl2N4O2 and its molecular weight is 403.26. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Activity : Some derivatives of N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide have shown significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These findings indicate the potential of these compounds in developing new antimicrobial agents (Mehta et al., 2019).
Anticancer Applications
- Anticancer Activity : Some synthesized derivatives exhibited good anticancer activity, though they were less active than standard drugs like 5-fluorouracil and tomudex. This suggests their potential use in developing new anticancer drugs (Mehta et al., 2019).
- Anxiolytic and Muscle Relaxant Activity : Derivatives of this compound have also been studied for their anxiolytic and skeletal muscle relaxant activity, showing promise in these areas as well (Verma et al., 2017).
Other Applications
- Synthetic Processes : Research has also focused on the synthesis of these compounds, highlighting the practical processes and chemical structures involved in their creation (Guillaume et al., 2003).
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c20-14-2-1-3-16(10-14)24-6-8-25(9-7-24)19(27)18(26)23-17-11-15(21)5-4-13(17)12-22/h1-5,10-11H,6-9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIJEOXGORWXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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